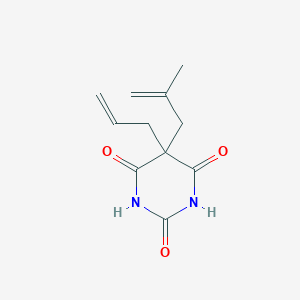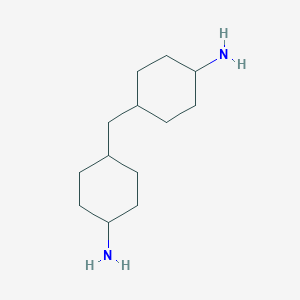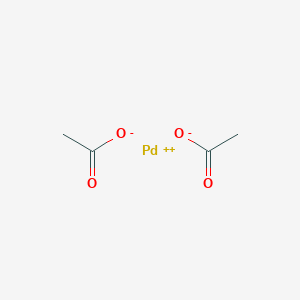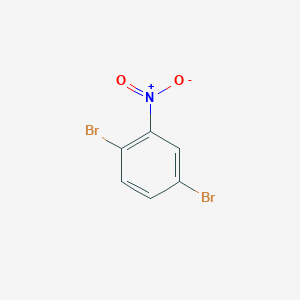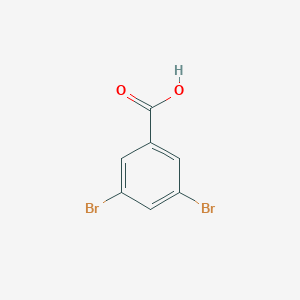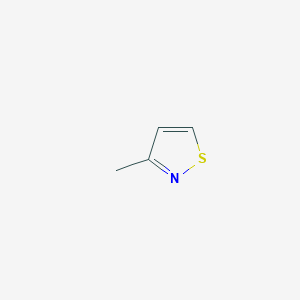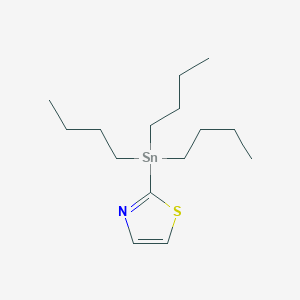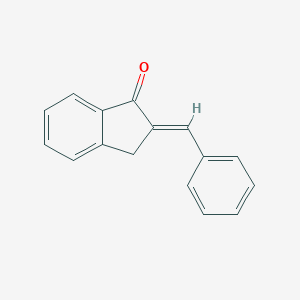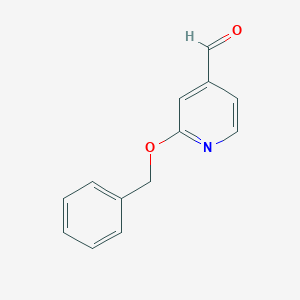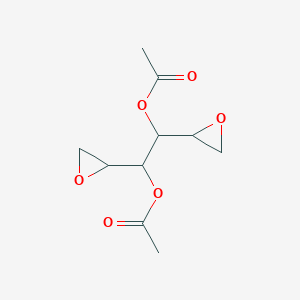
Galactitol, 1,2:5,6-dianhydro-, diacetate
Descripción general
Descripción
Galactitol, 1,2:5,6-dianhydro-, diacetate, also known as diacetyl-diepoxydulcitol or diacetyldianhydrogalactitol, belongs to the class of organic compounds known as dicarboxylic acids and derivatives . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Synthesis Analysis
Based on the available literature, Galactitol, 1,2:5,6-dianhydro-, diacetate is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives . More research is needed to understand the synthesis of this compound.Molecular Structure Analysis
The molecular formula of Galactitol, 1,2:5,6-dianhydro-, diacetate is C6H10O4 . Its molecular weight is 146.1412 . The IUPAC Standard InChI is InChI=1S/C6H10O4/c7-5(3-1-9-3)6(8)4-2-10-4/h3-8H,1-2H2 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Galactitol, 1,2:5,6-dianhydro-, diacetate. It belongs to the class of organic compounds known as dicarboxylic acids and derivatives, which are organic compounds containing exactly two carboxylic acid groups .Aplicaciones Científicas De Investigación
Antitumor Activity
Galactitol derivatives have been synthesized and studied for their potential antitumor activities. For instance, derivatives such as 2,3:4,5-dianhydro-1,6-dibromo-1,6-dideoxy-D-iditol and -galactitol have been created and evaluated for their effectiveness in this area (Kuszmann & Vargha, 1971).
Chemical Transformation Products
The chemical transformation products of galactitol derivatives, such as 1,6-dibromo-1,6-dideoxygalactitol and 1,2:5,6-dianhydrogalactitol, have been isolated and studied, providing insights into the chemistry and potential applications of these compounds (Vidra et al., 1982).
Polymerization and Polymer Applications
Galactitol derivatives have been used in the cyclopolymerization process, leading to the creation of novel carbohydrate polymers. These polymers show potential for various applications, including as macromolecular ionophores with size-selective cation-binding ability (Kamada et al., 1999).
DNA Interaction and Alkylation
Studies have focused on how galactitol derivatives interact with and alkylate DNA. This research is crucial in understanding the potential therapeutic uses of these compounds in medicine, particularly in cancer therapy (Institóris & Tamás, 1980).
Carbohydrate Chemistry and Derivatives
Research into the synthesis of various galactitol derivatives has led to a better understanding of carbohydrate chemistry and the potential for creating new molecules with useful properties (Kuszmann, 1979).
Safety And Hazards
Direcciones Futuras
Given the limited information available on Galactitol, 1,2:5,6-dianhydro-, diacetate, future research could focus on understanding its synthesis, mechanism of action, and potential applications. As it is not a naturally occurring metabolite, studies could also explore its effects on biological systems and potential therapeutic uses .
Propiedades
IUPAC Name |
[2-acetyloxy-1,2-bis(oxiran-2-yl)ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O6/c1-5(11)15-9(7-3-13-7)10(8-4-14-8)16-6(2)12/h7-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAXAFOTGLVFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CO1)C(C2CO2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972730 | |
| Record name | 3,4-Di-O-acetyl-1,2:5,6-dianhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galactitol, 1,2:5,6-dianhydro-, diacetate | |
CAS RN |
57230-48-5 | |
| Record name | Dianhydro-3,4-diacetylgalactitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057230485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC292297 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Di-O-acetyl-1,2:5,6-dianhydrohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



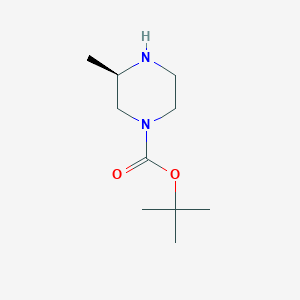
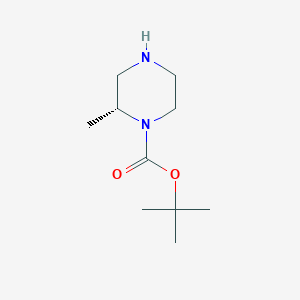
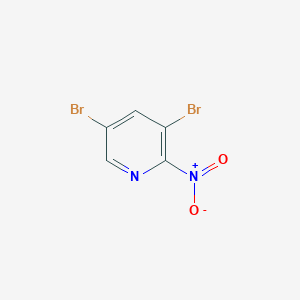
![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)
